

The Pharmacological Profile of MK-4074: A Liver-Specific Dual ACC Inhibitor

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Compound of Interest

Compound Name: MK-4074

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Executive Summary

MK-4074 is a potent and liver-specific small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1][2] By dual-targeting these key enzymes in the fatty acid synthesis pathway, **MK-4074** has demonstrated a significant impact on lipid metabolism. Preclinical and clinical investigations have revealed its capacity to robustly inhibit de novo lipogenesis (DNL) and reduce hepatic steatosis.[2][3] However, its pharmacological profile is also characterized by an unexpected elevation in plasma triglycerides, a phenomenon linked to the activation of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[3][4] This technical guide provides a comprehensive overview of the pharmacological data on **MK-4074**, detailed experimental methodologies, and a visualization of the key signaling pathways and experimental workflows.

Mechanism of Action

MK-4074 exerts its pharmacological effects by inhibiting ACC1 and ACC2, the enzymes responsible for the conversion of acetyl-CoA to malonyl-CoA. This is the rate-limiting step in de novo fatty acid synthesis.[5][6] ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[5][7] By inhibiting both isoforms, **MK-4074** simultaneously reduces fatty acid synthesis and promotes fatty acid oxidation.[5]

The liver specificity of **MK-4074** is a key feature, attributed to its uptake by organic anion transporting polypeptides (OATPs) which are highly expressed in hepatocytes, and its subsequent excretion into the bile via the multidrug resistance-associated protein 2 (MRP2) efflux transporter.^{[1][2]}

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **MK-4074**.

Table 1: In Vitro Potency of **MK-4074**

Target	IC50 Value	Source
Acetyl-CoA Carboxylase 1 (ACC1)	~3 nM	^{[1][2]}
Acetyl-CoA Carboxylase 2 (ACC2)	~3 nM	^{[1][2]}

Table 2: In Vivo Efficacy of **MK-4074** in KKAY Mice

Parameter	Dose	Effect	Source
Hepatic De Novo Lipogenesis (DNL)	0.3-3 mg/kg (single oral dose)	ID50 = 0.9 mg/kg (1 hr post-administration)	^{[1][2]}
Hepatic DNL	30 mg/kg (single oral dose)	83% reduction at 4 hr, 70% at 8 hr, 51% at 12 hr	^{[1][2]}
Plasma Total Ketones	30 and 100 mg/kg (single oral doses)	1.5 to 3-fold increase for up to 8 hr	^{[1][2]}

Table 3: Clinical Pharmacology of **MK-4074** in Humans

Study Population	Dose	Effect on De Novo Lipogenesis (DNL)	Effect on Hepatic Triglycerides	Effect on Plasma Triglycerides	Source
Healthy Subjects	140 mg (single dose)	~96% inhibition	Not Assessed	Not Reported	[2] [8]
Healthy Subjects	70 mg b.i.d. (for 7 days)	~91% inhibition	Not Assessed	Not Reported	[2] [8]
Patients with Hepatic Steatosis	200 mg b.i.d. (for 4 weeks)	Lowered lipogenesis	36% reduction	~200% increase	[2] [3] [4] [8]

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay determines the in vitro potency of **MK-4074** against purified ACC enzymes.

- Enzyme Source: Recombinant human ACC1 and ACC2 proteins are purified from expression systems like Sf9 cells or FM3A cells.[\[8\]](#)
- Assay Buffer Composition: A typical assay buffer contains 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, 250 μM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 mM NaH¹⁴CO₃.[\[2\]](#)[\[8\]](#)
- Procedure:
 - Purified ACC protein is incubated with varying concentrations of **MK-4074** in the assay buffer.
 - The reaction is initiated by the addition of the substrates.
 - The mixture is incubated for 40 minutes at 37°C.[\[8\]](#)
 - The amount of radiolabeled malonyl-CoA formed from the incorporation of ¹⁴C-bicarbonate is quantified using a scintillation counter.

- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cultured cells.

- Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used.
- Procedure:
 - Cells are pre-incubated with **MK-4074** for 1 hour.[\[2\]](#)
 - Following pre-incubation, cells are incubated for an additional 1-3 hours with a medium containing a radiolabeled precursor, typically ^{14}C -labeled acetate (e.g., 65-260 μM).[\[2\]](#)
 - After the incubation period, the cells are washed and lipids are extracted using a solvent mixture (e.g., chloroform:methanol).
 - The amount of ^{14}C incorporated into the lipid fraction is measured by scintillation counting to determine the rate of DNL.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay quantifies the rate at which fatty acids are broken down to produce energy.

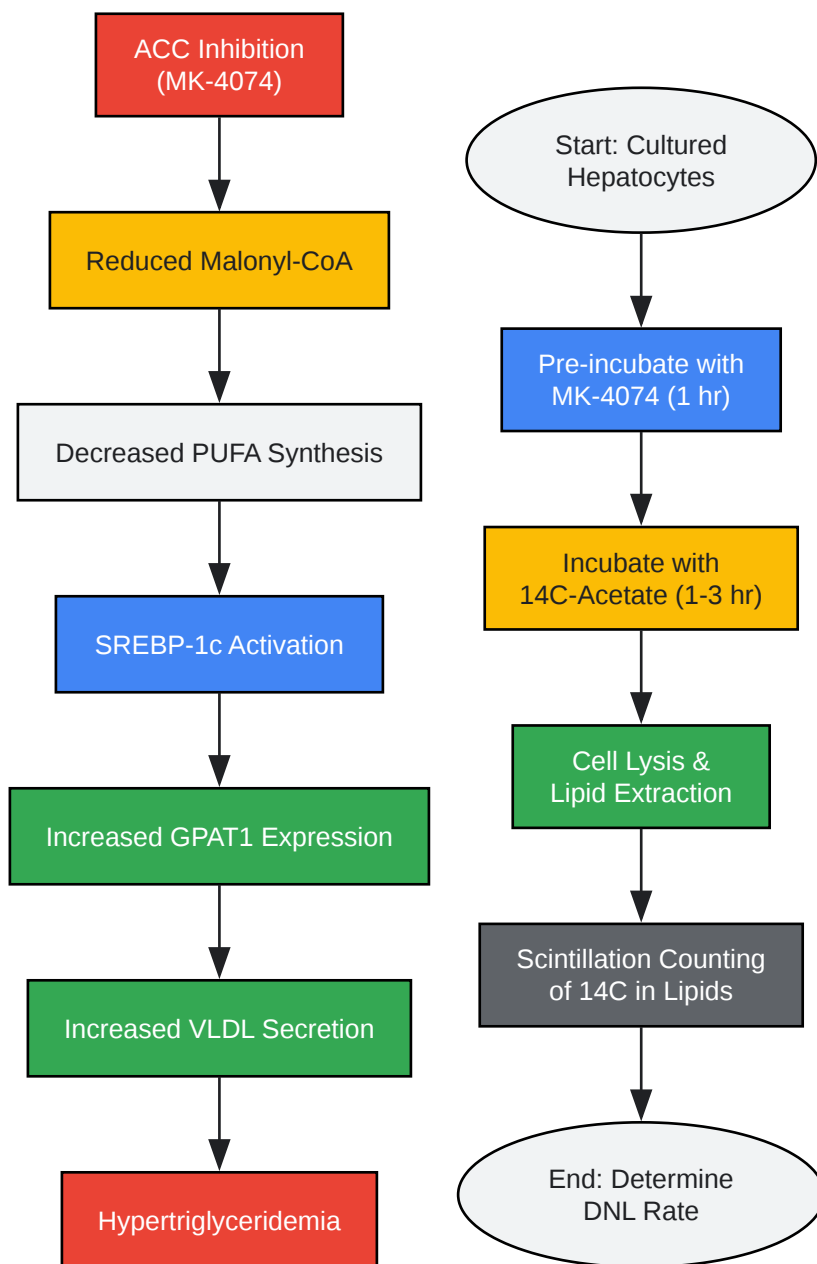
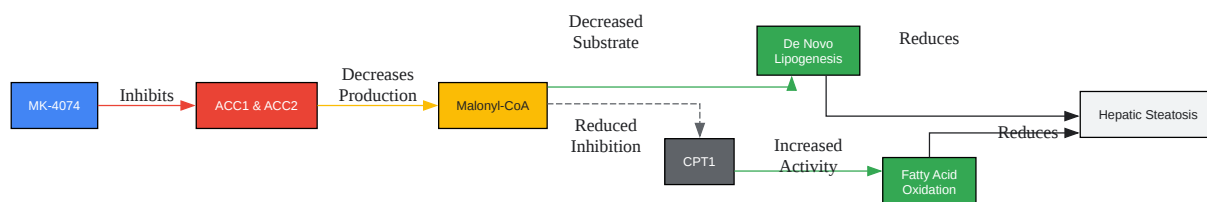
- Cell Culture: Primary hepatocytes or relevant cell lines are used.
- Procedure:
 - Cells are pre-incubated with **MK-4074** for 1 hour.[\[2\]](#)
 - Subsequently, cells are incubated for 1-3 hours with a medium containing a radiolabeled fatty acid, such as ^3H -labeled palmitate (e.g., 0.018 mM).[\[2\]](#)
 - The rate of FAO is determined by measuring the amount of ^3H -labeled water released into the culture medium as a result of the beta-oxidation process.

Animal Studies in KKAY Mice

These in vivo studies assess the efficacy of **MK-4074** in a mouse model of obesity and type 2 diabetes.

- Animal Model: Male KKAY mice, which spontaneously develop obesity, type 2 diabetes, and fatty liver, are used.[\[1\]](#)[\[2\]](#)
- Drug Administration: **MK-4074** is administered orally at various doses.[\[1\]](#)[\[2\]](#)
- DNL Measurement:
 - At a specified time after drug administration, a radiolabeled precursor (e.g., $^3\text{H}_2\text{O}$ or ^{14}C -acetate) is administered.
 - After a set period, the animals are euthanized, and the liver is harvested.
 - Lipids are extracted from the liver, and the incorporation of the radiolabel into the fatty acid fraction is measured to determine the rate of hepatic DNL.
- Plasma Ketone Measurement: Blood samples are collected at various time points after drug administration to measure the levels of plasma ketones, which serve as a surrogate marker for hepatic FAO.[\[1\]](#)[\[2\]](#)

Signaling Pathways and Experimental Workflows



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